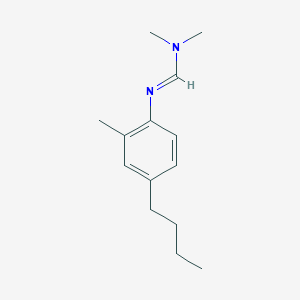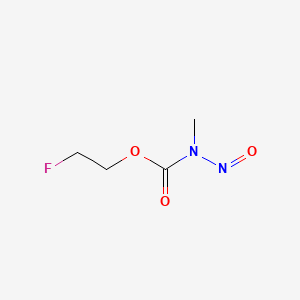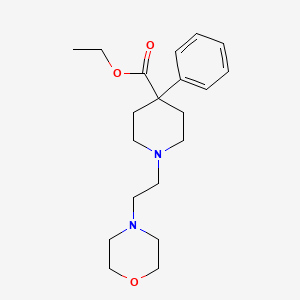
N'-(4-Butyl-2-methylphenyl)-N,N-dimethyl-methanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(4-Butyl-2-methylphenyl)-N,N-dimethyl-methanimidamide is a chemical compound known for its unique structure and properties. It has been studied for its potential applications in various fields, including medicine, biology, and chemistry. This compound is particularly interesting due to its ability to interact with specific molecular targets, making it a valuable subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Butyl-2-methylphenyl)-N,N-dimethyl-methanimidamide involves several steps. One common method includes the reaction of 4-butyl-2-methylphenylamine with dimethylformamide dimethyl acetal under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
N’-(4-Butyl-2-methylphenyl)-N,N-dimethyl-methanimidamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Explored for its potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N’-(4-Butyl-2-methylphenyl)-N,N-dimethyl-methanimidamide involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and modulate signaling pathways, leading to its effects on cellular processes. The compound’s ability to bind to these targets is attributed to its unique structure, which allows for specific interactions at the molecular level.
類似化合物との比較
Similar Compounds
N-(4-butyl-2-methylphenyl)-N’-[4-(4-methylpiperazino)phenyl]urea: This compound shares structural similarities and has been studied for similar applications.
N-hydroxy-N’-(4-butyl-2-methylphenyl)-formamidine: Another related compound with comparable properties and uses.
Uniqueness
N’-(4-Butyl-2-methylphenyl)-N,N-dimethyl-methanimidamide stands out due to its specific molecular interactions and the breadth of its applications. Its unique structure allows for targeted effects in various biological and chemical processes, making it a valuable compound for research and industrial use.
特性
分子式 |
C14H22N2 |
|---|---|
分子量 |
218.34 g/mol |
IUPAC名 |
N'-(4-butyl-2-methylphenyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C14H22N2/c1-5-6-7-13-8-9-14(12(2)10-13)15-11-16(3)4/h8-11H,5-7H2,1-4H3 |
InChIキー |
PFGXTOAAZXXIJM-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC(=C(C=C1)N=CN(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![trisodium;[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]oxyphosphinate](/img/structure/B13415883.png)




![Disodium 7-amino-4-hydroxy-3-[[4-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-2-sulphonate](/img/structure/B13415935.png)



